4-Phenylcyclopentene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

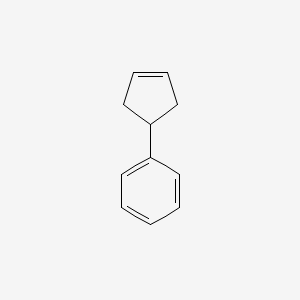

4-Phenylcyclopentene, also known as this compound, is a useful research compound. Its molecular formula is C11H12 and its molecular weight is 144.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Chemical Synthesis

Intermediate in Organic Synthesis

4-Phenylcyclopentene serves as an important intermediate in the synthesis of more complex organic molecules. Its reactivity allows for the formation of various derivatives that can be utilized in pharmaceuticals and agrochemicals. The compound can undergo several transformations including functionalization and polymerization, making it a versatile building block in synthetic organic chemistry.

| Reaction Type | Example Application |

|---|---|

| Electrophilic Addition | Synthesis of substituted cyclopentanes |

| Diels-Alder Reaction | Formation of larger cyclic compounds |

| Cross-Coupling | Synthesis of biaryl compounds |

Potential Neuroprotective Effects

Research has indicated that derivatives of this compound may exhibit neuroprotective properties. A study involving PC12 cells demonstrated that this compound could enhance cell viability and reduce apoptosis markers when subjected to stress conditions such as corticosterone treatment. This suggests its potential application in neurodegenerative disease therapies.

Case Study: Neuroprotection

In a controlled experiment, PC12 cells treated with this compound showed:

- Increased Bcl-2 Expression : Indicates enhanced cell survival.

- Decreased Bax Expression : Suggests reduced apoptosis.

- Lowered Caspase-3 Activity : Associated with decreased cell death.

| Compound | Concentration (μM) | Bcl-2 Expression | Bax Expression | Caspase-3 Activity |

|---|---|---|---|---|

| This compound | 10 | Increased | Decreased | Decreased |

| Control (Corticosterone) | - | Low | High | High |

Anticancer Properties

Cytotoxicity Against Cancer Cell Lines

Preliminary studies have shown that structural analogs of this compound possess cytotoxic effects against various cancer cell lines, including non-small-cell lung cancer and liver cancer. The mechanism appears to involve the inhibition of microtubule polymerization, which is critical for cancer cell division.

Case Study: Anticancer Activity

In vitro studies revealed that certain derivatives exhibited IC50 values in the low micromolar range, indicating potent anti-cancer activity.

Material Science Applications

Polymer Chemistry

The unique structure of this compound makes it suitable for use in the development of high-performance polymers. Its incorporation into polymer matrices can enhance thermal stability and solubility, making it valuable for applications requiring durable materials.

Key Properties

- Thermal Stability : Maintains integrity at elevated temperatures.

- Solubility : Facilitates processing in various solvents.

Propiedades

IUPAC Name |

cyclopent-3-en-1-ylbenzene |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12/c1-2-6-10(7-3-1)11-8-4-5-9-11/h1-7,11H,8-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NURGUZSYYMQRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C=CCC1C2=CC=CC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12 |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.21 g/mol |

Source

|

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.